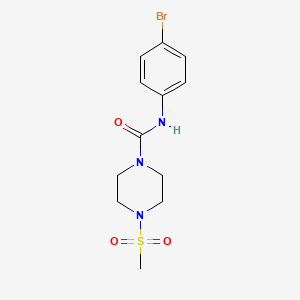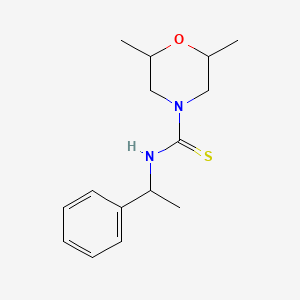![molecular formula C25H19ClFN3O4 B4631262 methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631262.png)
methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Übersicht
Beschreibung
This compound belongs to the pyrimidine class, known for their significance in medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves condensation reactions. For instance, Grivsky et al. (1980) described a synthesis route for a similar pyrimidine derivative, highlighting the use of N,N-dimethylformamide and thionyl chloride in key steps (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Molecular Structure Analysis
For molecular structure analysis, quantum chemical calculations, including Density Functional Theory (DFT) and X-ray diffraction studies, are often employed. Gandhi et al. (2016) used these methods to analyze a similar pyrimidine compound, providing insights into weak but significant molecular interactions (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Chemical Reactions and Properties
Pyrimidine derivatives typically undergo various chemical reactions, such as alkylation, condensation, and cyclization. Śladowska et al. (1990) discussed alkylation of similar compounds, highlighting their reactivity (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Physical Properties Analysis
The physical properties, like solubility and crystallization, can be studied using methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Cleetus et al. (2020) examined the solvatomorphism of a related compound, providing insights into its physical properties (Cleetus, Rani, Rao, & Chopra, 2020).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, can be inferred from the molecular structure. Al-Abdullah et al. (2014) conducted a study on a similar compound, analyzing its molecular electrostatic potential and hyperpolarizability, which are critical for understanding chemical properties (Al-Abdullah, Mary, Panicker, El‐Brollosy, El-Emam, Van Alsenoy, & Al‐Saadi, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Pyrimidine derivatives are synthesized through various chemical reactions, exploring their potential biological activities. For example, novel syntheses have led to compounds with significant antitumor activities against various cancer cell lines, leveraging the pyrimidine core's ability to interfere with cellular processes. These syntheses often involve the introduction of different substituents to the pyrimidine ring, aiming to enhance the compound's biological activity or specificity (E. Grivsky et al., 1980; Silvana Raić-Malić et al., 2000).
Anti-inflammatory and Analgesic Properties
Research on pyrimidine derivatives has also revealed their potential in developing new anti-inflammatory and analgesic agents. Compounds synthesized from pyrimidine structures have been evaluated for their efficacy in reducing inflammation and pain, with some showing promising results in preclinical models. This line of investigation is crucial for the discovery of new therapeutic agents that can provide relief from inflammatory conditions and pain with potentially fewer side effects than existing medications (O. Alam et al., 2010).
Chemical Structure Analysis and Molecular Docking
Further research into pyrimidine derivatives includes detailed chemical structure analysis and molecular docking studies. These studies aim to understand the compound's interactions at the molecular level, particularly how they bind to specific biological targets. Such insights are invaluable for drug design, allowing researchers to tailor compounds for optimal efficacy and specificity. Molecular docking studies, combined with quantum chemical calculations and crystal structure analysis, provide a comprehensive understanding of how these compounds interact with their targets, informing the development of more effective drugs (S. Gandhi et al., 2016).
Eigenschaften
IUPAC Name |
methyl 3-[(2-chloro-4-fluorophenyl)methyl]-7-cyclopropyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O4/c1-34-24(32)18-12-20(14-7-8-14)28-22-21(18)23(31)29(13-15-9-10-16(27)11-19(15)26)25(33)30(22)17-5-3-2-4-6-17/h2-6,9-12,14H,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKBPJOWDINVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=C(C=C(C=C4)F)Cl)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4631183.png)
![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4631190.png)

![1-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4631208.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4631224.png)
![dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4631233.png)
![1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4631239.png)

![2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4631246.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631253.png)

![N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4631261.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4631268.png)
![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4631273.png)